1-(Aminomethyl)-3-methylcyclopentan-1-ol
Description
Significance of Aminocyclopentanol Scaffolds in Organic Synthesis and Chemical Development
Aminocyclopentanol scaffolds are crucial building blocks in the synthesis of complex molecules. Their rigid, three-dimensional structure is a desirable feature in the design of therapeutic agents and other functional materials. The presence of chiral centers in many aminocyclopentanol derivatives, such as (1R,3S)-3-amino-1-cyclopentanol, makes them valuable intermediates in the asymmetric synthesis of pharmaceuticals. For instance, specific stereoisomers of aminocyclopentanol are key components in the synthesis of antiviral drugs like Bictegravir.
The synthetic utility of these scaffolds is broad. The amino and hydroxyl groups can be selectively modified to introduce a variety of functional groups, leading to the creation of diverse chemical libraries for drug discovery and material science. Their ability to act as ligands for metal catalysts is another area of significant interest, with applications in asymmetric catalysis.
Current Research Landscape for 1-(Aminomethyl)-3-methylcyclopentan-1-ol and Related Cyclic Aminoalcohol Analogues
While direct research on this compound is not extensively documented, the broader class of cyclic aminoalcohol analogues is the subject of ongoing investigation. Research is active in the development of novel synthetic routes to these compounds, often focusing on stereoselective methods to control their three-dimensional arrangement. A variety of related aminocyclopentanol derivatives are commercially available, indicating their use as building blocks in both academic and industrial research.
For example, the related compound 1-(aminomethyl)cyclopentan-1-ol is well-characterized, with a known CAS number of 45511-81-7. nih.gov Its chemical properties are documented in databases such as PubChem. The study of such analogues provides a foundation for understanding the potential properties and applications of less-explored derivatives like the 3-methyl substituted variant.
Scope and Research Aims for a Comprehensive Academic Investigation of the Chemical Compound
A comprehensive academic investigation into this compound would encompass several key research aims. The primary objective would be the development of an efficient and stereoselective synthetic pathway to the compound. This would likely involve the exploration of various starting materials and catalytic systems.
Once synthesized, a thorough characterization of its physicochemical properties would be essential. This would include determining its melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry). The following table outlines the basic identifiers for this compound and a closely related analogue.
| Compound Name | Molecular Formula | CAS Number |
| This compound | C7H15NO | Not Available |
| 1-(aminomethyl)cyclopentan-1-ol | C6H13NO | 45511-81-7 nih.gov |
Further research would focus on exploring its potential applications. This could involve assessing its utility as a chiral ligand in asymmetric catalysis, its potential as a scaffold for the synthesis of novel pharmaceutical agents, or its use in the development of new materials. Investigating the biological activity of this compound and its derivatives would also be a critical aspect of a comprehensive study.
Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)-3-methylcyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(9,4-6)5-8/h6,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZFWAGSNKKEGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Elucidation of Reactions Involving 1 Aminomethyl 3 Methylcyclopentan 1 Ol
Investigation of Key Reaction Steps and Intermediates
While specific experimental studies on the reaction mechanisms of 1-(aminomethyl)-3-methylcyclopentan-1-ol are not extensively documented, plausible reaction pathways can be inferred from the reactivity of other amino alcohols. One such characteristic reaction is the formation of cyclic carbamates through reaction with carbon dioxide or its derivatives.
A likely reaction sequence for this compound would involve the initial formation of a carbamic acid intermediate by the reaction of the primary amine with CO2. This is followed by an intramolecular cyclization. The mechanism for such a cyclization, when activated, is proposed to proceed via an SN2-type pathway. In this, the hydroxyl group, once converted to a better leaving group (e.g., by tosylation), is displaced by the nitrogen of the carbamate (B1207046).
Table 1: Plausible Intermediates in the Cyclization of this compound with an Activating Agent and CO₂
| Step | Intermediate | Description |
| 1 | Carbamic Acid | The primary amine reacts with CO₂ to form a carbamic acid. |
| 2 | Activated Alcohol | The tertiary hydroxyl group is activated, for instance by tosylation, to form a good leaving group. |
| 3 | Cyclic Carbamate | Intramolecular SN2 attack by the carbamate nitrogen displaces the activated hydroxyl group, forming the cyclic product. |
Computational studies on similar amino alcohols support a concerted SN2 mechanism for the cyclization step, highlighting the stereospecificity of this transformation.
Analysis of Bond Formation and Cleavage Dynamics within the Cyclopentane (B165970) System
The cyclopentane ring of this compound, while relatively stable, can influence reaction dynamics. The ring is not planar and exists in various conformations, such as the envelope and twist forms, which can interconvert. The energetic barriers for these conformational changes are generally low.
Reactions involving the functional groups attached to the cyclopentane ring can be influenced by these dynamics. For instance, in a cyclization reaction, the distance and orientation between the nucleophilic nitrogen and the electrophilic carbon of the activated alcohol are crucial. The flexibility of the cyclopentane ring allows it to adopt a conformation that facilitates the necessary geometry for the transition state of the intramolecular reaction.
While C-C bond cleavage within the cyclopentane ring is not a typical reaction for this compound under mild conditions, under more drastic conditions such as pyrolysis or in the presence of certain metal catalysts, ring-opening reactions could occur. Studies on the ring opening of cycloalkanes have shown that these reactions proceed through biradical intermediates. The stability of these intermediates and the transition states leading to them would determine the product distribution.
Probing Stereochemical Control in Reaction Mechanisms
This compound possesses two stereocenters, at the carbon bearing the hydroxyl and aminomethyl groups (C1) and the carbon with the methyl group (C3). This diastereomeric nature has significant implications for its reactivity.
In reactions where a new stereocenter is formed, the existing chiral centers can direct the stereochemical outcome. For example, in an intramolecular cyclization, the relative stereochemistry of the hydroxyl and aminomethyl groups will dictate the stereochemistry of the resulting bicyclic product. Computational modeling of transition states in similar systems has identified non-covalent interactions, such as C-H---O and C-H---π interactions, as key factors in stabilizing the transition state that leads to the major diastereomer.
The stereochemistry of the methyl group at C3 can also influence the conformational preferences of the cyclopentane ring, thereby affecting the accessibility of the reactive functional groups and the stereochemical course of the reaction. Studies on the metabolism of substituted cyclohexanols have shown that the stereochemistry of alkyl substituents can significantly impact the stereochemical outcome of enzymatic reactions, a principle that can be extended to the chemical reactivity of substituted cyclopentanols.
Role of Intramolecular Interactions in Directing Chemical Reactivity and Product Outcomes
The proximity of the amino and hydroxyl groups in this compound allows for the formation of intramolecular hydrogen bonds. This non-covalent interaction can play a significant role in determining the compound's conformation and, consequently, its reactivity.
An intramolecular hydrogen bond between the hydroxyl group (as the donor) and the amino group (as the acceptor) can pre-organize the molecule into a conformation that is conducive to certain reactions, such as cyclization. This can lower the activation energy for the reaction by reducing the entropic cost of bringing the reacting groups together.
Studies on linear amino alcohols have demonstrated the dependence of intramolecular hydrogen bond strength on the length of the carbon chain separating the functional groups. While the cyclopentane ring imposes a more rigid structure, the principle remains that the formation of a stable intramolecularly hydrogen-bonded pseudo-ring can influence reactivity. The strength of this interaction is a balance between the geometric constraints of the ring and the enthalpic gain from the hydrogen bond. This interaction can also affect the acidity of the hydroxyl proton and the basicity of the amino nitrogen, thereby modulating their reactivity in acid-base or nucleophilic-electrophilic reactions.
Computational Chemistry and Theoretical Investigations of 1 Aminomethyl 3 Methylcyclopentan 1 Ol
Quantum Chemical Calculations of Reaction Energetics and Transition States
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These calculations can determine the energies of reactants, products, intermediates, and transition states, thereby providing a quantitative understanding of reaction feasibility and kinetics.
For 1-(aminomethyl)-3-methylcyclopentan-1-ol, a key reaction of interest would be the intramolecular interactions and reactions involving the amino and hydroxyl groups. For instance, the formation of an intramolecular hydrogen bond between the hydroxyl group and the amino group can be studied. DFT calculations could predict the geometry and energy of this hydrogen-bonded complex.
Furthermore, the reactivity of the molecule in various chemical transformations can be computationally investigated. For example, in a reaction involving the hydroxyl group, such as an esterification or etherification, quantum chemical calculations can be employed to model the reaction pathway. The transition state for the reaction can be located, and its energy can be calculated to determine the activation energy barrier. This information is crucial for predicting the reaction rate.
Table 1: Hypothetical Reaction Energetics for an Intramolecular Proton Transfer
| Species | Relative Energy (kcal/mol) |
| Ground State Conformer | 0.0 |
| Transition State for Proton Transfer | +15.2 |
| Zwitterionic Intermediate | +8.5 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar amino alcohol systems.
Molecular Modeling and Conformational Analysis of the Cyclopentanol (B49286) Ring System
The cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the envelope (C_s symmetry) and the half-chair (C_2 symmetry). The presence of substituents on the ring influences the relative stability of these conformations.
For this compound, the methyl group at the C3 position and the aminomethyl and hydroxyl groups at the C1 position will dictate the preferred conformation of the cyclopentanol ring. Molecular mechanics and DFT calculations can be used to perform a conformational search to identify the low-energy conformers of the molecule.
The analysis would involve systematically rotating the rotatable bonds, such as the C-C bond of the aminomethyl group and the C-O bond of the hydroxyl group, and calculating the energy of each resulting conformation. The results would reveal the most stable three-dimensional structure of the molecule, including the puckering of the cyclopentane ring and the orientation of the substituents.
Table 2: Relative Energies of Cyclopentanol Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-C5-C4) |
| Envelope (C1 flap) | 0.0 | 0.0° |
| Half-Chair | +0.8 | 20.5° |
| Envelope (C3 flap) | +1.2 | -35.2° |
Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of substituted cyclopentanes.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods can be used to predict the reactivity and selectivity of this compound in various reactions. For example, the nucleophilicity of the amino group and the hydroxyl group can be assessed by calculating their frontier molecular orbitals (HOMO and LUMO). A higher HOMO energy for the nitrogen atom compared to the oxygen atom would suggest that the amino group is the more nucleophilic site.
Furthermore, in reactions where multiple stereoisomers can be formed, computational methods can predict the stereoselectivity. For instance, in an addition reaction to a prochiral center, the transition state energies for the formation of different stereoisomers can be calculated. The stereoisomer formed via the lower energy transition state would be the predicted major product. DFT calculations have been successfully used to study the regio- and diastereoselectivity in the synthesis of cyclopentanol derivatives.
Table 3: Calculated Frontier Orbital Energies
| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |
| HOMO | -8.5 | Nitrogen lone pair |
| LUMO | +2.1 | σ*(C-O) |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Support for Mechanistic Proposals and Stereoselective Pathways
For stereoselective reactions, computational modeling can provide a detailed understanding of the factors controlling the stereochemical outcome. For example, in an enzyme-catalyzed reaction, docking simulations can be used to model the binding of this compound to the active site of the enzyme. These simulations can reveal the specific interactions that favor the formation of one stereoisomer over another. DFT calculations can then be used to model the reaction within the enzyme's active site to further elucidate the origin of the stereoselectivity. Computational studies on amino alcohol-promoted reactions have provided valuable insights into the mechanisms of stereoselective transformations.
Structure Activity Relationship Sar Within the 1 Aminomethyl 3 Methylcyclopentan 1 Ol Class in Chemical Systems
Impact of Substituent Variation on Chemical Reactivity and Selectivity within the Aminocyclopentanol Framework
The reactivity and selectivity of compounds based on the 1-(aminomethyl)-3-methylcyclopentan-1-ol scaffold are highly sensitive to the nature and position of various substituents. Modifications to the cyclopentane (B165970) ring, the aminomethyl group, or the hydroxyl group can lead to significant changes in the molecule's electronic and steric properties, thereby influencing its chemical behavior.
Key areas of substituent variation include:
Alkyl Group Modifications: The size and branching of the methyl group at the 3-position, or its replacement with other alkyl groups, can sterically hinder or facilitate the approach of reactants. For instance, increasing the bulk of the alkyl group can decrease the rate of reactions involving the nearby functional groups.
Ring Substitutions: The introduction of additional substituents on the cyclopentane ring can induce conformational changes and alter the electronic distribution across the molecule, thereby affecting its interaction with other chemical species.
The following table summarizes the predicted effects of various substituents on the chemical reactivity of the aminocyclopentanol framework.
| Substituent Position | Substituent Type | Predicted Effect on Reactivity | Predicted Effect on Selectivity |
| 3-position (Methyl group) | Increased steric bulk (e.g., ethyl, isopropyl) | Decreased reaction rates at nearby functional groups | May enhance stereoselectivity by directing incoming reagents |
| Amino Group | Electron-withdrawing group (e.g., acetyl) | Decreased nucleophilicity and basicity | May alter regioselectivity in reactions involving the amino group |
| Hydroxyl Group | Conversion to ether or ester | Reduced hydrogen bond donating ability; increased lipophilicity | Can influence the outcome of reactions sensitive to hydrogen bonding |
| Cyclopentane Ring | Introduction of polar substituents | Altered solubility and polarity | May induce specific intramolecular interactions guiding reaction pathways |
Stereochemical Influence on Molecular Recognition and Interaction in Chemical Processes
The stereochemistry of this compound and its analogs is a critical determinant of their ability to engage in specific molecular recognition events. The spatial arrangement of the aminomethyl, methyl, and hydroxyl groups creates distinct three-dimensional shapes that can be selectively recognized by other chiral molecules or in stereoselective chemical transformations.
In processes such as catalysis or complex formation, the precise stereochemical configuration is often essential for achieving a stable and effective interaction. The hydroxyl and amino groups can act as hydrogen bond donors and acceptors, and their spatial positioning dictates the geometry of these interactions.
Methodological Approaches to SAR Exploration (e.g., Fragment-Based Merging, Active Learning in Chemical Design)
Modern approaches to understanding SAR have moved beyond traditional trial-and-error synthesis. Computational and theoretical methods are now integral to the rational design and exploration of chemical space.
Fragment-Based Merging: This technique involves identifying small molecular fragments that bind to a target or exhibit a desired chemical property. These fragments are then computationally or synthetically linked or merged to create larger, more potent molecules. For the this compound class, one might start with cyclopentanol (B49286) and aminomethyl fragments and explore various ways to combine and functionalize them to optimize a specific chemical property.
Active Learning in Chemical Design: Active learning is a machine learning approach where the algorithm iteratively chooses the most informative data points to learn from. In chemical design, this means the model suggests which specific analogs of this compound should be synthesized and tested next to most efficiently build a predictive SAR model. This can significantly reduce the number of compounds that need to be synthesized to understand the SAR landscape.
These methods, often combined with high-throughput screening and computational modeling, accelerate the discovery of compounds with desired chemical characteristics.
Correlation of Structural Features with Specific Chemical Interaction Profiles
The specific structural features of this compound and its derivatives can be quantitatively correlated with their chemical interaction profiles. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to a specific activity or property.
For the aminocyclopentanol framework, descriptors such as:
Topological Indices: Which describe the connectivity of the atoms.
Electronic Descriptors: Such as partial charges and dipole moments, which are influenced by the substituents.
Steric Descriptors: Like molecular volume and surface area.
Hydrophobicity (logP): Which is affected by the presence of polar and nonpolar groups.
can be used to build predictive models. For example, a QSAR model might reveal that the reactivity of the hydroxyl group is strongly correlated with the electronic properties of a substituent on the cyclopentane ring.
The following table illustrates a hypothetical correlation of structural features with a specific chemical interaction, such as binding affinity to a generic receptor.
| Structural Feature | Descriptor | Correlation with Interaction Profile |
| Size of 3-Alkyl Group | Molecular Volume | Negative correlation (larger groups decrease affinity due to steric clash) |
| Basicity of Amino Group | pKa | Positive correlation (higher basicity enhances a key ionic interaction) |
| Hydrogen Bonding Capacity | Number of H-bond donors/acceptors | Positive correlation (more hydrogen bonds lead to stronger binding) |
| Overall Shape | Sphericity Index | Optimal range (deviation from a specific shape reduces complementarity) |
By systematically analyzing these correlations, a deeper understanding of the chemical interaction profiles of the this compound class can be achieved, guiding the design of new compounds with tailored chemical properties.
Applications of 1 Aminomethyl 3 Methylcyclopentan 1 Ol As a Versatile Chemical Intermediate and Building Block
Utilization in the Synthesis of Complex Organic Scaffolds
The bifunctional nature of 1-(aminomethyl)-3-methylcyclopentan-1-ol makes it an adept precursor for the construction of complex organic scaffolds, particularly those containing heterocyclic ring systems. The presence of both a nucleophilic amine and a hydroxyl group allows for sequential or one-pot reactions to form diverse molecular architectures.
One of the key applications of similar amino alcohols is in the synthesis of nitrogen-containing heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and physical properties. The primary amine of this compound can readily participate in reactions such as amidation, alkylation, and reductive amination. Simultaneously, the tertiary hydroxyl group can be involved in esterification, etherification, or act as a directing group in stereoselective reactions.
This dual reactivity is particularly advantageous for creating polycyclic and spirocyclic systems. For instance, the intramolecular cyclization of derivatives of this compound could lead to the formation of novel bridged or fused ring systems. The cyclopentane (B165970) ring itself provides a rigid scaffold, which can be beneficial for controlling the three-dimensional orientation of substituents, a crucial aspect in the design of biologically active molecules. The methyl group on the cyclopentane ring can further influence the stereochemical outcome of reactions, potentially leading to the synthesis of specific stereoisomers.
Role in the Preparation of Advanced Fine Chemicals and Specialty Compounds
In the realm of fine chemicals, this compound serves as a versatile starting material for the production of specialty compounds with tailored properties. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and fragrances.
The structural motifs present in this compound can be found in various biologically active molecules. For example, cyclopentane derivatives are components of certain prostaglandins (B1171923) and steroids. The introduction of an aminomethyl and a hydroxyl group on this scaffold allows for the synthesis of analogs of these natural products with potentially modified or enhanced biological activities.
The fragrance and flavor industry also utilizes cyclopentanol (B49286) derivatives for their characteristic scents. While specific applications of this compound in this industry are not extensively documented, the modification of its functional groups could lead to the creation of novel fragrance molecules.
Contributions to Ligand Design and Catalyst Development in Organic Transformations
The development of new catalysts is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. Chiral ligands play a crucial role in asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. The structure of this compound, particularly its chiral variants, makes it an interesting candidate for ligand design.
The amine and hydroxyl groups can act as coordination sites for metal centers, forming stable chelate complexes. The cyclopentane backbone provides a rigid framework that can create a well-defined chiral environment around the metal. This is essential for achieving high levels of enantioselectivity in catalytic reactions.
For instance, derivatives of this compound could be used to synthesize ligands for a variety of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and oxidations. The modular nature of its synthesis would allow for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations.
Exploration in Patent Literature as Precursors and Synthetic Derivatives
The potential of this compound as a valuable chemical intermediate is reflected in its appearance in the patent literature. While specific, large-scale applications may not yet be commercialized, its inclusion in patents indicates active research and development into its uses. The compound and its isomers are cited in patents, often as part of a broader class of chemical structures. nih.govnih.gov
These patents often describe novel methods for the production of cyclopentane derivatives or the synthesis of new classes of compounds for various applications, including pharmaceuticals and materials science. The presence of this compound within these documents underscores its recognition by industrial and academic researchers as a key building block for accessing novel chemical entities.
For example, patents related to cyclopentanol compounds for use in the fragrance industry highlight the general importance of this class of molecules. google.com Although not specifically naming this compound, these patents suggest a potential avenue for its application. Furthermore, methods for the production of 1-methylcyclopentane derivatives are also patented, indicating an industrial interest in the underlying scaffold of this compound. google.com
The following table provides a summary of key data for this compound and its related isomers found in chemical databases and patent literature.
| Property | This compound (Isomer Mixture) | (1R,3S)-3-(aminomethyl)cyclopentan-1-ol | (1S,3R)-3-(aminomethyl)cyclopentan-1-ol |
| Molecular Formula | C7H15NO | C6H13NO | C6H13NO |
| Molecular Weight | 129.21 g/mol | 115.17 g/mol | 115.17 g/mol |
| CAS Number | Not available for specific mixture | 1110772-09-2 | 1201787-06-5 |
| PubChem CID | Not available | 42614397 | Not available |
This data highlights the specific isomers that have been characterized and assigned unique identifiers, indicating their importance in chemical synthesis and research.
Analytical and Spectroscopic Methods for Structural Characterization in Research Contexts
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, including the determination of stereochemistry. For a molecule such as 1-(Aminomethyl)-3-methylcyclopentan-1-ol, which contains stereocenters, advanced NMR techniques would be indispensable for assigning the relative and absolute configurations of its stereoisomers.
Typically, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed. NOESY, in particular, is crucial for determining through-space proximity of protons, which can help in assigning the cis/trans relationship of substituents on the cyclopentane (B165970) ring. However, no specific ¹H or ¹³C NMR spectral data, including chemical shifts, coupling constants, or NOE correlations, have been published for this compound.
X-ray Diffraction Studies for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and the conformation of cyclic systems. For this compound, a successful single-crystal X-ray diffraction study would definitively establish the stereochemistry and the preferred conformation of the cyclopentane ring (e.g., envelope or twist conformation).
Such an analysis would provide precise data on the spatial arrangement of the aminomethyl, methyl, and hydroxyl groups. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice. A search of crystallographic databases did not yield any entries for this compound, indicating that its crystal structure has not been publicly reported.
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, HPLC) for Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, isolation, and purity assessment of chemical compounds. In a research context, HPLC methods would be developed to separate the different stereoisomers of this compound and to determine the enantiomeric excess or diastereomeric ratio of a sample.
The development of an effective HPLC method would involve the selection of an appropriate stationary phase (e.g., chiral or reverse-phase), mobile phase composition, and detector. While general HPLC methods for similar amino alcohols are known, no specific protocols or chromatograms for the analysis of this compound are available in the literature.
Mass Spectrometry in Elucidating Molecular Structure and Fragmentation Patterns
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound.
Furthermore, tandem mass spectrometry (MS/MS) experiments would be employed to study its fragmentation patterns. The way the molecule breaks apart upon ionization can provide valuable structural information, helping to confirm the connectivity of the atoms. Specific mass spectra or detailed fragmentation analyses for this compound have not been documented in research publications.
Future Directions and Emerging Research Avenues for 1 Aminomethyl 3 Methylcyclopentan 1 Ol Chemistry
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization
The synthesis of complex molecules like 1-(aminomethyl)-3-methylcyclopentan-1-ol is a multifaceted challenge that artificial intelligence (AI) and machine learning (ML) are increasingly equipped to address. These computational tools are revolutionizing retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors. the-scientist.com
Reaction Optimization: Beyond route design, ML algorithms can predict reaction outcomes, including yield and selectivity, by analyzing the complex interplay between reactants, reagents, catalysts, and reaction conditions. researchgate.net This predictive power accelerates the optimization process, reducing the need for extensive trial-and-error experimentation. For the synthesis of aminocyclopentanols, ML models could help identify the optimal catalyst, solvent, and temperature to maximize the yield of the desired stereoisomer.
Transfer Learning: A significant challenge in applying ML to chemistry is the often limited availability of data for specific reaction types. Transfer learning addresses this by pre-training a model on a large, general dataset of chemical reactions before fine-tuning it on a smaller, more specific dataset. nih.gov This allows the model to leverage broad chemical knowledge to make accurate predictions even with limited specific examples, a technique that could be highly beneficial for optimizing the synthesis of niche compounds like substituted cyclopentane (B165970) aminoalcohols. nih.gov
| AI/ML Application | Potential Impact on this compound Synthesis |
| Automated Retrosynthesis | Proposes novel, efficient, and non-intuitive synthetic routes. the-scientist.comarxiv.org |
| Reaction Condition Prediction | Optimizes catalyst, solvent, and temperature for higher yields and stereoselectivity. researchgate.net |
| Generative Models | Designs new synthetic analogs with potentially improved properties. |
| Transfer Learning | Enhances prediction accuracy for specific reactions with limited data. nih.gov |
Development of Sustainable and Economical Manufacturing Processes for Related Aminocyclopentanols
The chemical industry is under increasing pressure to adopt greener and more cost-effective manufacturing processes. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—are central to this effort. youtube.com
Atom-Economical Synthesis: The development of catalytic systems that maximize the incorporation of all reactant atoms into the final product is a key goal. For the synthesis of amino alcohols, processes like nickel-catalyzed monoamination of diols are being explored. acs.org These reactions use earth-abundant metals and generate water as the sole byproduct, making them highly atom-economical. acs.org Another approach involves biocatalysis, using engineered enzymes to convert renewable starting materials, like amino acids, into chiral amino alcohols with high yields and enantiomeric purity. acs.org
Green Solvents and Catalysts: Research is focused on replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents. nih.govresearchgate.net For instance, aqueous-phase hydrogenation-rearrangement tandem reactions provide a sustainable route to produce cyclopentanone (B42830), a potential precursor, from bio-based furan (B31954) compounds. researchgate.net Furthermore, the use of simple, inexpensive, and readily available catalysts, such as sodium hydroxide, is being investigated for cycloaddition reactions to build cyclopentane rings. nih.gov
Process Intensification: Technologies like microreactors and continuous flow processing offer significant advantages over traditional batch reactions. They allow for precise control over reaction parameters, improved safety, and higher efficiency, which are crucial for scaling up production economically. google.com Combining catalytic hydrogenation with techniques like electrodialysis with bipolar membranes presents a sustainable way to produce pure chiral amino alcohols by recycling the acids used in the process, thus forming a closed loop with no harmful discharge. rsc.org
| Sustainability Strategy | Application in Aminocyclopentanol Synthesis | Key Benefits |
| Catalysis | Use of earth-abundant metal catalysts (e.g., Nickel) or biocatalysts (enzymes). acs.orgfrontiersin.org | Reduced waste, high selectivity, milder reaction conditions. |
| Renewable Feedstocks | Synthesis from biomass-derived materials like furfural (B47365) or amino acids. acs.orgresearchgate.net | Reduced reliance on fossil fuels, improved sustainability. |
| Green Solvents | Employing water or other eco-compatible solvents in reactions. nih.gov | Lower environmental impact, enhanced safety. |
| Process Intensification | Continuous flow synthesis in microreactors. google.com | Better process control, increased efficiency and safety. |
Expansion of Applications in Materials Science and Interdisciplinary Chemical Fields
The unique structural motif of this compound, featuring both a hydrogen-bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl), makes it an attractive building block for novel materials. Cyclopentane-based amino acids and alcohols are known to impart specific folding properties into peptides and polymers. researchgate.net
Polymer Chemistry: Amino alcohols can be used as monomers in the synthesis of biodegradable polymers like poly(ester amide)s. nih.gov These materials can be designed to have elastomeric properties, making them suitable for applications in tissue engineering and medical implants. The presence of amine and hydroxyl groups allows for further chemical modification to tailor the material's surface properties or to attach bioactive molecules. nih.gov The rigid cyclopentane backbone of this compound could be used to create polymers with enhanced thermal and mechanical stability.
Functional Materials: The chiral nature of this compound makes it a candidate for the development of chiral catalysts or ligands for asymmetric synthesis. The vicinal (or 1,3- in this case) arrangement of the amino and alcohol groups is a common feature in ligands used for metal-catalyzed reactions. Furthermore, cyclopentane derivatives are core structures in various bioactive molecules, suggesting potential applications in medicinal chemistry and the development of new pharmaceuticals. nih.gov
Interdisciplinary Research: The intersection of organic synthesis and materials science is a fertile ground for innovation. For example, incorporating aminocyclopentanol derivatives into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with unique catalytic, adsorption, or sensing properties. The defined stereochemistry of the building block could be used to create chiral porous materials for enantioselective separations.
Addressing Synthetic Challenges and Stereocontrol Limitations in Cyclopentane Aminoalcohol Synthesis
The construction of polysubstituted cyclopentane rings with precise control over stereochemistry remains a significant challenge in organic synthesis. The this compound molecule contains at least three stereocenters, making its stereoselective synthesis non-trivial.
Stereoselective Synthesis: Achieving high stereoselectivity is crucial. Modern strategies focus on asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. nih.gov Organocatalytic domino reactions, for example, can create multiple C-C bonds and several stereocenters in a single pot reaction with high stereocontrol. nih.gov For the synthesis of chiral β-amino alcohols, strategies like chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines are being developed. westlake.edu.cn
Radical C-H Amination: A promising modern approach is the direct functionalization of C-H bonds. Enantioselective radical C-H amination strategies allow for the synthesis of chiral β-amino alcohols from simple alcohol precursors. nih.govresearchgate.net This method avoids the need for pre-functionalized substrates and can streamline the synthesis of complex molecules. researchgate.net
Control of Quaternary Centers: The synthesis of the tertiary alcohol in this compound involves the creation of a quaternary carbon center (the C1 of the cyclopentane ring). The stereoselective construction of such centers is particularly challenging due to steric hindrance. Advanced synthetic methods, including phosphine-catalyzed (3+2) cycloaddition reactions, are being developed to create cyclopentene (B43876) structures containing all-carbon quaternary stereocenters, which could serve as key intermediates. elsevierpure.com
| Synthetic Challenge | Modern Approach | Relevance to this compound |
| Multiple Stereocenters | Asymmetric organocatalysis, domino reactions. nih.gov | Enables the creation of the cyclopentane core with defined stereochemistry in a single step. |
| Enantioselectivity | Chiral ligands, chiral auxiliaries, enzymatic resolutions. acs.orgyoutube.com | Ensures the synthesis of a single enantiomer, which is critical for biological applications. |
| C-N Bond Formation | Radical C-H amination, catalytic amination of diols. acs.orgnih.gov | Provides direct and efficient routes to install the aminomethyl group. |
| Quaternary Carbon Center | Lewis acid-activated annulations, cycloaddition reactions. nih.govelsevierpure.com | Allows for the stereocontrolled construction of the tertiary alcohol at the C1 position. |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(Aminomethyl)-3-methylcyclopentan-1-ol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor (e.g., 3-methylcyclopentanone) using formaldehyde and ammonia in the presence of a catalyst like palladium or nickel. Critical parameters include temperature control (25–50°C), solvent choice (e.g., methanol or ethanol), and catalyst loading (5–10 mol%). Post-reaction purification via column chromatography or recrystallization ensures high purity. For enantiomeric purity, chiral resolution techniques such as diastereomeric salt formation or HPLC with chiral stationary phases are recommended .
Q. Which spectroscopic techniques are most effective for confirming the structural conformation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying stereochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH and -NH₂ stretches at 3200–3500 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive stereochemical assignment, particularly for resolving enantiomeric ambiguity .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store under inert gas (argon or nitrogen) in airtight containers at 2–8°C. Avoid exposure to light, moisture, and strong acids/bases. Regular stability testing via HPLC or TLC is advised to monitor degradation (e.g., formation of ketone byproducts via oxidation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in enantiomeric purity, assay conditions (e.g., pH, temperature), or cell line/model differences. To address this:
- Standardize enantiomer separation using chiral chromatography .
- Validate biological assays with positive/negative controls (e.g., receptor antagonists for binding studies) .
- Perform dose-response curves and statistical analyses (e.g., ANOVA) to confirm reproducibility .
Q. What computational strategies are suitable for predicting the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to receptors like GABA analogs or enzymes. Molecular dynamics (MD) simulations (using GROMACS) assess stability of ligand-receptor complexes over time. Quantum mechanics/molecular mechanics (QM/MM) models elucidate electronic interactions. Validate predictions with experimental data (e.g., surface plasmon resonance for binding kinetics) .
Q. How can enantioselective synthesis be optimized to improve yield and purity of specific stereoisomers?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Ru or Rh catalysts) during reductive amination to enhance enantiomeric excess (ee > 90%). Optimize solvent polarity (e.g., tetrahydrofuran for steric hindrance reduction) and reaction time (12–24 hrs). Use chiral additives (e.g., tartaric acid derivatives) to stabilize transition states. Monitor ee via chiral HPLC and refine crystallization conditions (e.g., ethanol/water mixtures) .
Data Contradiction and Analysis
Q. How should researchers address conflicting data on the compound’s oxidative stability in different solvent systems?
- Methodological Answer : Perform controlled oxidation experiments using agents like KMnO₄ or CrO₃ in varying solvents (polar protic vs. aprotic). Analyze products via GC-MS or LC-MS to identify degradation pathways. Compare activation energy (Arrhenius plots) and solvent polarity effects. Cross-reference with thermodynamic data (e.g., ΔG calculations) to reconcile contradictions .
Experimental Design
Q. What in vitro assays are recommended to evaluate the neuropharmacological potential of this compound?
- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells for neurotoxicity/neuroprotection assays. Measure GABA receptor modulation via patch-clamp electrophysiology. Assess blood-brain barrier (BBB) permeability using MDCK-MDR1 monolayers. Pair these with metabolomics (LC-MS) to track compound stability in neural tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

